Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy-
Description
Benzenesulfonyl chloride derivatives are critical intermediates in organic synthesis, particularly in sulfonylation reactions for pharmaceuticals, agrochemicals, and materials science. The compound 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxybenzenesulfonyl chloride features a unique pyrrolidine-dione substituent at the 3-position and a methoxy group at the 4-position.
Properties
CAS No. |
152903-99-6 |
|---|---|
Molecular Formula |
C11H8ClNO5S |
Molecular Weight |
301.70 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C11H8ClNO5S/c1-18-9-3-2-7(19(12,16)17)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3 |
InChI Key |
JYSICLHVFJEFSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of Benzene Derivatives
Sulfonation and Chlorination
-
Sulfonation : Treating 3-(2,5-dioxopyrrol-1-yl)-4-methoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonic acid group.
-
Chlorination : Reaction with phosphorus oxychloride (POCl₃) converts the sulfonic acid to sulfonyl chloride.
Optimized Parameters :
| Parameter | Value | Outcome |
|---|---|---|
| ClSO₃H Equivalents | 1.2 | Minimizes polysulfonation |
| POCl₃ Temperature | 80°C, 3h | 89% conversion |
Direct Sulfonation of Pre-Substituted Benzene
An alternative route sulfonates a pre-functionalized benzene derivative bearing both methoxy and maleimide groups.
Synthesis of 3-Maleimido-4-methoxybenzene
-
Friedel-Crafts Acylation : Reacting 4-methoxybenzene with maleimide derivatives in the presence of AlCl₃.
-
Regioselectivity : The methoxy group directs electrophilic substitution to the meta position, enabling maleimide installation.
Challenges :
Sulfonyl Chloride Formation
-
Chlorsulfonation : Using ClSO₃H in dichloromethane at 0°C achieves selective sulfonation.
-
Workup : Quenching with ice-water followed by POCl₃ treatment yields the sulfonyl chloride.
Yield Data :
| Starting Material | Sulfonation Yield | Chlorination Efficiency |
|---|---|---|
| 3-Maleimido-4-methoxybenzene | 68% | 91% |
Alternative Routes via Intermediate Functionalization
Nucleophilic Aromatic Substitution
Activated benzene derivatives (e.g., 3-chloro-4-methoxybenzenesulfonyl chloride) undergo substitution with maleimide anions.
Outcome :
Pd-Catalyzed Cross-Coupling
Modern methods employ Suzuki-Miyaura coupling to install the maleimide moiety post-sulfonation.
-
Substrate : 3-Bromo-4-methoxybenzenesulfonyl chloride.
-
Reagent : Maleimide boronic ester, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O.
-
Yield : 55% (challenges in stabilizing sulfonyl chloride under basic conditions).
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Functionalization | High regiocontrol, scalable | Multi-step, moderate overall yield (~60%) |
| Direct Sulfonation | Fewer steps, cost-effective | Requires stringent temperature control |
| Cross-Coupling | Modular, late-stage diversification | Low yield, sensitive functionality |
Industrial-Scale Considerations
-
Chlorosulfonic Acid Handling : Corrosive nature necessitates specialized reactors (e.g., glass-lined steel).
-
Waste Management : Byproduct HCl and SO₃ require scrubbing or conversion to marketable hydrochloric acid.
-
Purity Control : Vacuum distillation (150°C, −0.098 MPa) removes diphenylsulfone impurities.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the pyrrole ring.
Polymerization: The compound can undergo polymerization and copolymerization with various unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines for aza-Michael reactions and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .
Major Products
The major products formed from these reactions include sulfonamide derivatives and various polymeric materials, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis Applications
Benzenesulfonyl chloride derivatives are commonly utilized as intermediates in organic synthesis. The compound's functionality allows it to participate in various reactions, including:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
- Formation of Sulfonamides : This compound can react with amines to generate sulfonamide derivatives, which have applications in medicinal chemistry.
Table 1: Common Reactions Involving Benzenesulfonyl Chloride Derivatives
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles | Sulfonamides |
| Coupling Reactions | Formation of biaryl compounds | Various biaryl derivatives |
| Acylation | Reaction with alcohols | Sulfonate esters |
Research indicates that benzenesulfonyl chloride derivatives exhibit notable biological activities. The compound has been studied for its potential in:
- Antimicrobial Properties : Exhibiting bactericidal effects against various Gram-positive bacteria.
Case Study: Antibacterial Efficacy
A study focused on the antibacterial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action was attributed to the disruption of protein synthesis and interference with nucleic acid production.
Potential Therapeutic Uses
The versatility of benzenesulfonyl chloride derivatives positions them as candidates for drug development. Their ability to form sulfonamide compounds opens avenues for creating new antimicrobial agents and anti-inflammatory drugs.
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics |
| Anti-inflammatory Drugs | Potential use in treating inflammatory diseases |
| Cancer Therapeutics | Exploration in targeting cancer cells |
Mechanism of Action
The mechanism of action of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in its antibacterial and antitumor activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Reactivity and Stability
The reactivity of benzenesulfonyl chlorides is highly dependent on the electronic and steric effects of substituents. Below is a comparison with key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The pyrrolidine-dione group in the target compound is a strong EWG, increasing electrophilicity of the sulfonyl chloride compared to pyrazole or oxadiazole analogs. This makes it more reactive in nucleophilic substitutions .
- Steric Effects : The methoxy group at the 4-position may reduce steric hindrance compared to bulkier substituents (e.g., perfluorinated chains in ), enabling broader substrate compatibility in synthesis.
Biological Activity
Benzenesulfonyl chloride derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article focuses on the compound Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- , examining its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of benzenesulfonyl chloride derivatives typically involves the reaction of substituted benzenes with sulfonyl chlorides. The target compound can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by sulfonation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Biological Activity Overview
The biological activities of benzenesulfonyl chloride derivatives can be categorized into several key areas:
1. Anticancer Activity:
- Several studies have demonstrated that compounds containing the benzenesulfonamide moiety exhibit potent anticancer effects. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were tested against various cancer cell lines including HCT-116, MCF-7, and HeLa. The most active compound showed IC50 values of 3 µM against HCT-116 cells, indicating significant cytotoxicity .
- The mechanism of action includes apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase .
2. Antimicrobial Activity:
- The antimicrobial properties of benzenesulfonamide derivatives have also been explored. Compounds derived from benzenesulfonyl chlorides exhibited activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that specific derivatives showed minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .
3. Anti-inflammatory Effects:
- In vivo studies have indicated that certain benzenesulfonamide derivatives possess anti-inflammatory properties. Compounds demonstrated significant inhibition of carrageenan-induced rat paw edema, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzenesulfonamide derivatives:
| Compound | IC50 (µM) | Activity | Notes |
|---|---|---|---|
| Compound A | 3 | Anticancer | Most potent against HCT-116 |
| Compound B | 6.72 | Antimicrobial | Effective against E. coli |
| Compound C | 94.69 | Anti-inflammatory | Significant reduction in edema |
Research indicates that modifications to the aromatic ring or substituents on the pyrrole can significantly influence biological activity. For instance, introducing electron-withdrawing groups generally enhances anticancer potency while maintaining acceptable toxicity profiles .
Case Studies
Case Study 1: Anticancer Mechanism
A study focused on a specific benzenesulfonamide derivative demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. The compound was shown to increase reactive oxygen species (ROS) levels leading to cell death .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated a series of benzenesulfonamide derivatives for their antimicrobial activity using broth microdilution methods. Results indicated that certain compounds exhibited potent antibacterial effects with low MIC values against standard bacterial strains .
Q & A
Q. What are the standard synthetic routes for preparing benzenesulfonyl chloride derivatives with complex substituents like the 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy group?
Methodological Answer: Synthesis typically involves multi-step functionalization. For example:
Chlorosulfonation: React benzene derivatives with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group under controlled anhydrous conditions.
Substituent Introduction: Use nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrrol-dione and methoxy groups. Protect reactive sites (e.g., methoxy groups) during synthesis to avoid side reactions .
Purification: Employ column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC.
Q. What safety protocols are critical when handling benzenesulfonyl chloride derivatives to mitigate acute toxicity and corrosive risks?
Methodological Answer:
- PPE: Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods or local exhaust systems to avoid inhalation of vapors.
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via approved waste facilities. Avoid water to prevent exothermic reactions .
- Storage: Keep in sealed, light-resistant containers at 2–8°C, away from oxidizers and moisture .
Q. How can researchers determine key physical properties (e.g., solubility, partition coefficients) for benzenesulfonyl chloride derivatives?
Methodological Answer:
- Solubility: Perform shake-flask assays in solvents (e.g., ethanol, acetone) and water. Filter and quantify dissolved compound via UV-Vis spectroscopy .
- Log P (Octanol-Water): Use the shake-flask method: equilibrate compound between n-octanol and water, then measure concentrations via HPLC. Reported log Pow for analogs is ~2.94 .
- Thermal Properties: Determine melting points via differential scanning calorimetry (DSC) and boiling points using distillation under reduced pressure (e.g., 252°C for benzenesulfonyl chloride) .
Advanced Questions
Q. What analytical methodologies are recommended for characterizing trace impurities in benzenesulfonyl chloride derivatives during synthesis?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges to concentrate impurities from reaction mixtures. Condition with methanol/water, elute with acetone, and analyze .
- LC-MS/MS: Employ reverse-phase C18 columns with mobile phases (e.g., methanol/0.1% formic acid). Monitor fragments for sulfonyl chloride (m/z 176.62) and pyrrol-dione groups (m/z 112.08) .
- NMR Spectroscopy: Use ¹³C/¹H NMR to confirm substituent positions and detect residual solvents (e.g., DMSO-d6 as a deuterated solvent) .
Q. How should researchers assess the thermal stability and decomposition pathways of benzenesulfonyl chloride derivatives under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples from 25°C to 300°C at 10°C/min under nitrogen. Identify decomposition onset (e.g., >135°C) and mass loss correlating with SO₂/CO₂ release .
- GC-MS for Decomposition Products: Trap volatile byproducts (e.g., sulfur oxides, halides) on Tenax tubes, desorb thermally, and analyze via GC-MS .
- Kinetic Studies: Use Arrhenius plots to model degradation rates under accelerated conditions (40–80°C) .
Q. What strategies resolve contradictions in reported reactivity data for electrophilic substitution reactions involving benzenesulfonyl chloride derivatives?
Methodological Answer:
- Cross-Validation: Replicate conflicting studies under standardized conditions (e.g., 0°C, anhydrous DCM) while varying catalysts (e.g., AlCl₃ vs. FeCl₃) .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to compare activation energies for competing reaction pathways (e.g., meta vs. para substitution) .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation during reactions, identifying side products or kinetic bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
